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molecular formula C11H8N2O B8571083 4-Isocyanato-2-methyl-quinoline CAS No. 158727-57-2

4-Isocyanato-2-methyl-quinoline

Cat. No. B8571083
M. Wt: 184.19 g/mol
InChI Key: IBAZFASTCZUSES-UHFFFAOYSA-N
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Patent
US07375227B2

Procedure details

To a solution of 2-methyl-quinoline-4-carboxylic acid (276 mg, 1.2 mmol) in DMF (4 mL) at 0° C. is added triethylamine (1.22 mg, 1.2 mmol) and slowly (30 min) DPPA (332 mg, 1.2 mmol). The reaction mixture is stirred for 2 h at 0° C. and 12 h at 20° C. The reaction is quenched with ice (10 g) and extracted with Et2O (6×30 mL). The combined organic extracts are washed successively with saturated NaHCO3 (2×15 mL) and water (2×10 mL), and are evaporated without heating in vacuo. The residue is dissolved in dry toluene and heated at reflux for 2 h. The resulting solution is carried forward without further isolation of the title compound.
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
1.22 mg
Type
reactant
Reaction Step One
Name
Quantity
332 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10](C(O)=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C([N:17]([CH2:20]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])=CC=1>CN(C=O)C>[N:17]([C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([CH3:1])[CH:11]=1)=[C:20]=[O:29]

Inputs

Step One
Name
Quantity
276 mg
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C(=C1)C(=O)O
Name
Quantity
1.22 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
332 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 h at 0° C. and 12 h at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with ice (10 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (6×30 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed successively with saturated NaHCO3 (2×15 mL) and water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
are evaporated
TEMPERATURE
Type
TEMPERATURE
Details
without heating in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dry toluene
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
N(=C=O)C1=CC(=NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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